molecular formula C13H8N2O3 B1400974 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 1405003-83-9

2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1400974
CAS No.: 1405003-83-9
M. Wt: 240.21 g/mol
InChI Key: BDGOCOSTLBXUMU-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a pyrrolo[3,4-c]pyridine core fused with a hydroxyphenyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-hydroxybenzaldehyde with pyrrole derivatives in the presence of a catalyst can lead to the formation of the desired compound . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research .

Scientific Research Applications

2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-b]pyridine-1,3(2H)-dione
  • 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-a]pyridine-1,3(2H)-dione
  • 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-d]pyridine-1,3(2H)-dione

Uniqueness

2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for various research applications .

Properties

IUPAC Name

2-(3-hydroxyphenyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-9-3-1-2-8(6-9)15-12(17)10-4-5-14-7-11(10)13(15)18/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGOCOSTLBXUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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